2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid is a heterocyclic compound that contains a morpholine ring and a selenazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid typically involves the reaction of selenazole derivatives with morpholine under specific conditions. One common method involves the use of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the selenazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted selenazole derivatives with various functional groups.
Scientific Research Applications
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.
3-(Morpholin-4-yl)propane-2,3-dione: Used in the synthesis of coordination compounds with antibacterial and antifungal properties.
Uniqueness
2-(Morpholin-4-yl)-1,3-selenazole-5-carboxylic acid is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
676255-83-7 |
---|---|
Molecular Formula |
C8H10N2O3Se |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-selenazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3Se/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |
InChI Key |
OQHYRAMNHCCZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C([Se]2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.